Butobendin
Description
Butobendin is a synthetic compound characterized as a double ester of 2-aminobutanol and trimethoxybenzoic acid. It exhibits stereospecific pharmacological activity, particularly in its 2S,2'S configuration, and functions as a noncompetitive inhibitor of dopamine β-hydroxylase (DBH), a critical enzyme in the biosynthesis of norepinephrine and epinephrine . This compound reduces the Vmax of DBH more potently than endogenous regulators like adrenaline and noradrenaline, as well as the antiarrhythmic agent quinidine. At high concentrations (1.55 µM), it stabilizes DBH activity at ~50% of baseline, suggesting allosteric modulation of the enzyme’s tetrameric structure .
Properties
Molecular Formula |
C32H50Cl2N2O10 |
|---|---|
Molecular Weight |
693.6 g/mol |
IUPAC Name |
methyl-[2-[methyl-[1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azaniumyl]ethyl]-[1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H |
InChI Key |
NNSPSTCLUNWYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)[NH+](C)CC[NH+](C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butobendin involves the esterification of 2-aminobutanol with trimethoxybenzoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butobendin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its antiarrhythmic properties and potential therapeutic applications in treating heart rhythm disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Butobendin exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the sodium and potassium channels in cardiac cells, modulating their activity to stabilize heart rhythm. The compound inhibits the rapid influx of sodium ions during the depolarization phase and prolongs the repolarization phase by affecting potassium ion channels. This dual action helps in maintaining a regular heart rhythm and preventing arrhythmias .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Butobendin’s mechanism and efficacy are best contextualized against structurally or functionally related compounds, including DBH inhibitors, antiarrhythmics, and aminobutanol derivatives. Below is a detailed comparison:
Table 1: Comparative Pharmacological Profiles
Key Findings from Comparative Studies
Potency and Selectivity: this compound’s noncompetitive inhibition distinguishes it from competitive inhibitors like nepicastat. While nepicastat binds directly to the active site, this compound likely modulates enzyme conformation, as evidenced by its sigmoidal kinetics at low tyramine concentrations . Disulfiram, though more potent, lacks specificity and targets multiple copper-dependent enzymes, increasing toxicity risks .
Therapeutic Implications: Unlike quinidine, which primarily targets ion channels, this compound’s DBH inhibition may reduce sympathetic overdrive in arrhythmias without affecting cardiac conduction . Compared to endogenous catecholamines, this compound’s synthetic structure allows for prolonged enzyme modulation, avoiding receptor-mediated side effects (e.g., hypertension from adrenaline) .
Structural Analogues: 2-Aminobenzamide derivatives (e.g., nepicastat) share a similar aminobutanol backbone but differ in substituents, affecting binding affinity and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
